1-(2,4-dimethylphenyl)-6-(4-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
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Description
1-(2,4-dimethylphenyl)-6-(4-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a useful research compound. Its molecular formula is C21H19FN4O and its molecular weight is 362.408. The purity is usually 95%.
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Biological Activity
The compound 1-(2,4-dimethylphenyl)-6-(4-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one (CAS Number: 941884-78-2) is a pyrazolopyridazine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H19FN4O with a molecular weight of 362.4 g/mol. The structural characteristics are pivotal in determining its biological activity.
Property | Value |
---|---|
Molecular Formula | C21H19FN4O |
Molecular Weight | 362.4 g/mol |
CAS Number | 941884-78-2 |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Research indicates that compounds within the pyrazolo[3,4-d]pyridazine class often exhibit inhibitory effects on various enzymes and receptors involved in cancer progression and inflammation.
Target Interaction
- Polo-like Kinase 1 (Plk1) : Recent studies have identified similar compounds as effective inhibitors of Plk1, a critical regulator in cell division and cancer cell proliferation. The inhibition of Plk1 can lead to cell cycle arrest and apoptosis in cancer cells .
- Cyclooxygenase-2 (COX-2) : Compounds with similar scaffolds have shown promise as COX-2 inhibitors, which are important in managing inflammation and pain associated with various diseases .
Biological Activity and Efficacy
A variety of studies have assessed the biological activity of related compounds, providing insights into the potential efficacy of This compound .
Anticancer Activity
In vitro studies demonstrate that pyrazolo[3,4-d]pyridazine derivatives exhibit significant anticancer properties. For instance:
- IC50 Values : Similar compounds have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity .
Anti-inflammatory Activity
The anti-inflammatory potential is highlighted through:
- COX-2 Inhibition : Related pyrazole compounds have been reported to selectively inhibit COX-2 with IC50 values significantly lower than traditional NSAIDs, indicating a promising therapeutic profile for inflammatory diseases .
Case Studies
- Case Study on Plk1 Inhibition : A study published in Journal of Medicinal Chemistry evaluated several pyrazolo[3,4-d]pyridazine derivatives for their Plk1 inhibitory activity. The most potent compound exhibited an IC50 value significantly lower than existing Plk1 inhibitors, highlighting the potential of this scaffold for further development in oncology .
- Anti-inflammatory Efficacy : In a recent investigation, a series of pyrazole-linked compounds were screened for COX-2 inhibition. One derivative demonstrated an IC50 value of 0.011 μM against COX-2, showcasing enhanced selectivity compared to traditional inhibitors like Rofecoxib .
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-6-[(4-fluorophenyl)methyl]-4-methylpyrazolo[3,4-d]pyridazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O/c1-13-4-9-19(14(2)10-13)26-20-18(11-23-26)15(3)24-25(21(20)27)12-16-5-7-17(22)8-6-16/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMKYJGTNHSHEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC4=CC=C(C=C4)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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